molecular formula C9H18OS B8301907 2-Hydroxyethyl cycloheptyl sulfide

2-Hydroxyethyl cycloheptyl sulfide

Cat. No.: B8301907
M. Wt: 174.31 g/mol
InChI Key: ZXUZIZVLWRZPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl cycloheptyl sulfide is a useful research compound. Its molecular formula is C9H18OS and its molecular weight is 174.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-cycloheptylsulfanylethanol

InChI

InChI=1S/C9H18OS/c10-7-8-11-9-5-3-1-2-4-6-9/h9-10H,1-8H2

InChI Key

ZXUZIZVLWRZPBC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)SCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.32 g of 2-mercaptoethanol, dissolved beforehand in 10 cm3 of dimethylformamide, were slowly added, under an inert atmosphere and at a temperature in the region of 20° C., to a stirred suspension of 0.91 g of 60% sodium hydride in 10 cm3 of anhydrous dimethylformamide. After stirring for 20 minutes, 3.5 g of bromocycloheptane, dissolved in 10 cm3 of dimethylformamide, were added. The reaction was brought to completion by stirring at a temperature in the region of 20° C. for 1 hour 30 minutes. The reaction mixture was poured onto 150 cm3 of water to which have been added 100 cm3 of diethyl ether. The ethereal phase was separated by settling and the aqueous phase was extracted once with 50 cm3 of diethyl ether. The organic phases were combined and then washed with 2 times 100 cm3 of water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 3.2 g of 2-hydroxyethyl cycloheptyl sulfide were obtained in the form of an oil with a yellow color.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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